

3-methylcytidine's impact on RNA structure and stability

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An In-depth Technical Guide on the Impact of 3-methylcytidine on RNA Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methylcytidine (m3C) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA), across eukaryotes.[1][2] This modification, installed by a family of methyltransferases and potentially removed by a demethylase, plays a crucial role in modulating RNA structure and function. By introducing a methyl group at the N3 position of the cytidine base, m3C disrupts the canonical Watson-Crick base pairing with guanine, leading to significant destabilization of the RNA duplex.[1][2] This structural perturbation has profound implications for various biological processes, most notably translation, by affecting tRNA structure and decoding activity.[3][4] This technical guide provides a comprehensive overview of the impact of m3C on RNA structure and stability, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular pathways.

Introduction to 3-methylcytidine (m3C)

3-methylcytidine is a modified nucleoside where a methyl group is attached to the N3 position of the cytosine ring.[5] This modification is part of the broader epitranscriptome, a collection of chemical modifications to RNA that dynamically regulate gene expression.[1][3] In mammals, three distinct methyltransferases, METTL2, METTL6, and METTL8, have been identified as



"writers" of the m3C mark.[6][7][8] METTL2 and METTL6 are responsible for installing m3C in specific tRNAs, while METTL8 modifies mRNA.[6][7][8] The discovery of these enzymes has provided crucial insights into the specific and regulated nature of m3C deposition. Furthermore, the existence of a potential "eraser" enzyme, ALKBH3, which can demethylate m3C, suggests that this modification is dynamic and reversible, allowing for fine-tuning of gene expression in response to cellular signals.[9]

Impact of m3C on RNA Structure

The methylation at the N3 position of cytidine directly interferes with the hydrogen bonding face required for Watson-Crick pairing with guanine.[1][10] This steric hindrance prevents the formation of a stable C:G pair, leading to significant structural perturbations in the RNA duplex.

2.1. Disruption of Watson-Crick Base Pairing

The primary structural consequence of m3C is the disruption of the canonical C:G base pair.[1] Molecular dynamics simulations have revealed that to accommodate the methyl group, the m3C base rotates approximately 45 degrees into the major groove.[1] This conformational change allows for the formation of weaker, bifurcated hydrogen bonds between the O2 of m3C and the N1 and N2 of guanine.[1] This altered hydrogen bonding pattern is significantly less stable than the three hydrogen bonds in a standard C:G pair.[1]

2.2. Conformational Changes and Reduced Base Pairing Fidelity

The presence of m3C not only weakens the interaction with guanine but also reduces the base-pairing discrimination against other non-canonical partners.[1][2] This means that m3C can pair with other bases like adenine (A), uracil (U), and cytosine (C) with less of a thermodynamic penalty compared to an unmodified cytosine.[1] This decrease in fidelity can have significant biological consequences, particularly during processes like reverse transcription, where m3C can induce G-to-A mutations by specifying a C:A pair for some reverse transcriptases.[1][2]

Impact of m3C on RNA Stability

The structural disruptions caused by m3C have a direct and significant impact on the thermodynamic stability of RNA duplexes.

3.1. Decreased Thermal Stability



UV melting experiments have consistently demonstrated that the incorporation of m3C dramatically decreases the thermal stability of RNA duplexes.[1] The melting temperature (Tm), the temperature at which half of the duplex dissociates, is significantly lowered in m3C-containing RNAs compared to their unmodified counterparts.[1]

3.2. Quantitative Data on RNA Duplex Stability

The following tables summarize the quantitative data on the impact of a single m3C modification on the melting temperature (Tm) and thermodynamic parameters of a 12-mer RNA duplex.

Table 1: Melting Temperatures (Tm) of RNA Duplexes with and without m3C[1]

Duplex (5'- GGACUXCUGCAG- 3' / 3'- CCUGAYGACGUC- 5')	Y	Tm (°C)	ΔTm (°C)
Unmodified			
X = C	G	63.2	-
X = C	Α	44.3	-18.9
X = C	U	47.8	-15.4
X = C	С	46.2	-17.0
m3C Modified			
X = m3C	G	43.5	-19.7
X = m3C	Α	37.9	-5.6
X = m3C	U	38.6	-4.9
X = m3C	С	40.3	-3.2

Tm values were measured in 10 mM sodium phosphate (pH 7.0) buffer containing 100 mM NaCl and are the average of four measurements. Δ Tm values are relative to the corresponding



duplex with a C:G or m3C:G Watson-Crick pair.

Table 2: Thermodynamic Parameters for RNA Duplex Formation[1]

Duplex (X:Y pair)	ΔG° (kcal/mol)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)
C:G	-12.4	-76.8	-216.2
m3C:G	-2.8	-29.7	-88.1

Thermodynamic parameters were derived from UV melting curves.

Biological Roles and Pathways Influenced by m3C

The structural and stability changes induced by m3C have significant functional consequences in the cell.

4.1. Role in Translation

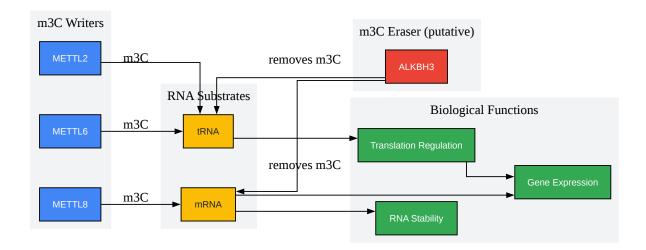
In tRNA, m3C is frequently found at position 32 in the anticodon loop.[3][4] This modification influences the tRNA's structure, which in turn can affect its affinity for the ribosome and its decoding activity.[3][4] The absence of m3C at this position has been shown to impair translation.[3][4] The interplay between m3C32 and other modifications in the anticodon loop, such as those at position 37, highlights a complex regulatory network that fine-tunes the process of protein synthesis.[3][4]

4.2. Regulation of Gene Expression

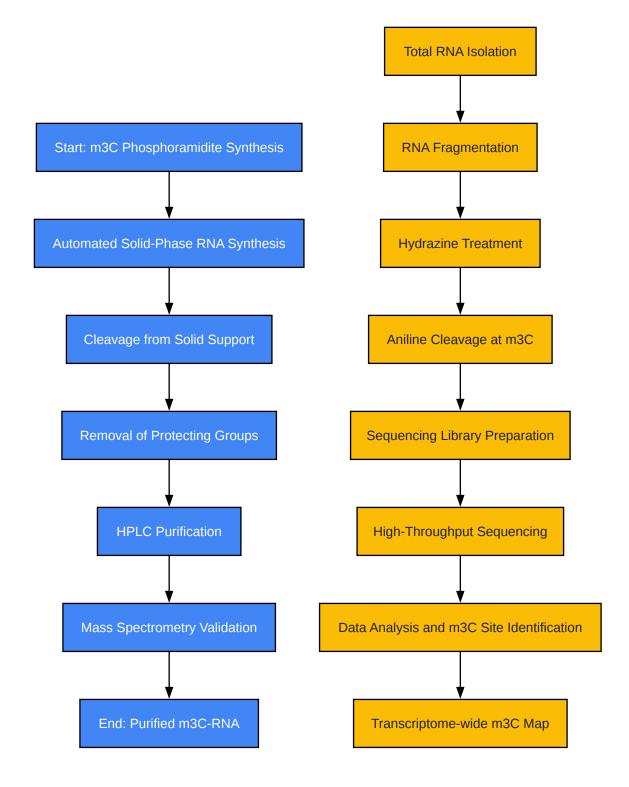
The discovery of m3C in mRNA, installed by METTL8, opens up new avenues for its role in gene regulation.[6][7] The dynamic nature of m3C, with dedicated "writer" and potential "eraser" enzymes, suggests a mechanism for rapidly modulating mRNA stability, translation efficiency, or interaction with RNA-binding proteins in response to cellular needs.[3]

Signaling and Regulatory Pathways









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